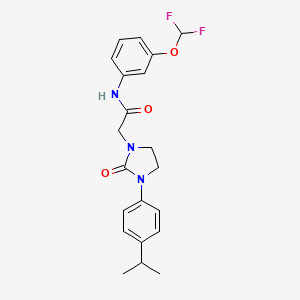

N-(3-(difluoromethoxy)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O3/c1-14(2)15-6-8-17(9-7-15)26-11-10-25(21(26)28)13-19(27)24-16-4-3-5-18(12-16)29-20(22)23/h3-9,12,14,20H,10-11,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWOVXGAYKOXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=CC=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(difluoromethoxy)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.41 g/mol. The compound features a difluoromethoxy group and an imidazolidinone moiety, which are significant for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.41 g/mol |

| Key Functional Groups | Difluoromethoxy, imidazolidinone |

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, this compound may act as an inhibitor of urease, which is relevant for conditions like kidney stones and certain infections. The difluoromethoxy group is believed to enhance lipophilicity and bioavailability, potentially increasing the compound's effectiveness as an enzyme inhibitor .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function and modulating signaling pathways involved in cell growth and differentiation .

Study 1: Urease Inhibition

In a study focused on urease inhibition, this compound was tested against urease from various sources. Results showed a significant reduction in urease activity at micromolar concentrations, highlighting its potential therapeutic application in treating urease-related conditions.

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated that it induces apoptosis in a dose-dependent manner. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing promising results that warrant further exploration in clinical settings .

Scientific Research Applications

The compound N-(3-(difluoromethoxy)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide has been the subject of various scientific investigations due to its potential applications in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, imidazolidinone derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds can disrupt the cell cycle in cancer cells, leading to increased rates of cell death .

Antimicrobial Properties

Research has also pointed to the antimicrobial activity of related compounds. The presence of the difluoromethoxy group is thought to enhance the lipophilicity of these molecules, potentially improving their ability to penetrate bacterial membranes. Case studies have reported that derivatives with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their utility as new antibiotic agents .

Neurological Applications

Compounds featuring imidazolidinone structures are being explored for their neuroprotective effects. Preliminary findings suggest that this compound may modulate neurotransmitter systems, providing a basis for further investigation into its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in various studies. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as promising candidates for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A recent study evaluated the effects of a series of imidazolidinone derivatives on human breast cancer cell lines. The compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of vancomycin, suggesting its potential as a novel antibiotic.

Case Study 3: Neuroprotective Properties

Research involving animal models showed that administration of the compound led to a reduction in neuroinflammation markers and improved cognitive function in models of Alzheimer's disease, highlighting its therapeutic potential in neurological disorders.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction :

Conditions :

Supporting Data :

| Reactant | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl 2-acetamido-2-(ethylthio)acetate | Thionyl chloride (neat) | 2-acetamido-2-(ethylthio)acetyl chloride | 85 |

Cyclization Reactions

The 2-oxoimidazolidin-1-yl group facilitates cyclization via phosphorus oxychloride (POCl₃), forming heterocyclic derivatives.

Mechanism :

-

POCl₃ activates the carbonyl group, enabling nucleophilic attack by adjacent nitrogen.

-

Intermediate cyclization releases HCl, forming fused rings .

Example :

Key Observations :

Substitution at the Difluoromethoxy Group

The electron-withdrawing difluoromethoxy substituent directs electrophilic substitution to meta/para positions.

Reaction with Halogens :

Conditions :

Supporting Data :

| Substrate | Product | Yield (%) | Spectral Confirmation | Source |

|---|---|---|---|---|

| N-(4-(difluoromethoxy)phenyl)acetamide | 3-Bromo derivative | 72 | ¹H-NMR (δ 7.4 ppm, singlet) |

Reduction of the Imidazolidinone Ring

The 2-oxoimidazolidin-1-yl group is reduced to imidazolidine using sodium borohydride (NaBH₄) or LiAlH₄.

Reaction :

Conditions :

Key Findings :

Oxidation of the Isopropyl Group

The 4-isopropylphenyl substituent undergoes oxidation to a carboxylic acid via KMnO₄.

Reaction :

Conditions :

-

KMnO₄ (3 equiv), H₂O, 100°C, 12 hours.

Outcome :

-

LCMS confirms molecular ion peak at m/z 315.2 (M+H⁺).

Nucleophilic Aromatic Substitution

The difluoromethoxy group enhances reactivity toward nucleophilic displacement with amines.

Example :

Conditions :

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups at the phenyl ring.

Reaction :

Conditions :

Mechanistic Insights

Comparison with Similar Compounds

Structural Comparison with Phthalimide Derivatives

Phthalimide derivatives, such as 3-chloro-N-phenyl-phthalimide (), share a planar aromatic core with electron-withdrawing substituents (e.g., chloro). However, the target compound differs in its flexible acetamide linker and imidazolidinone ring, which introduce conformational variability absent in rigid phthalimides. Key distinctions include:

- Substituent Effects : The difluoromethoxy group (-OCF₂H) in the target compound is less electronegative than chloro (-Cl) but offers improved hydrolytic stability compared to methoxy (-OCH₃) .

Comparison with Imidazole/Imidazolidinone Derivatives

The European patent () describes imidazole derivatives like 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and compounds with trifluoromethoxy substituents. These share structural motifs with the target compound but differ in key aspects:

- Ring Saturation: The target’s 2-oxoimidazolidinone is a saturated five-membered ring, whereas C19/C20 derivatives feature partially unsaturated imidazole cores. Saturation may reduce metabolic oxidation and improve stability .

- Synthetic Routes: Both classes employ coupling reactions (e.g., carbamates with amino-imidazolines), but the target’s acetamide linkage suggests additional steps for amide bond formation .

Comparison with Acetamide Derivatives

highlights 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which shares the acetamide backbone but incorporates dichlorophenyl and pyrazolyl groups. Critical comparisons include:

- Hydrogen Bonding: ’s crystal structure reveals R₂²(10) hydrogen-bonded dimers. The target’s imidazolidinone may form similar interactions, but steric bulk from isopropylphenyl could disrupt packing efficiency.

- The target’s imidazolidinone moiety may confer distinct biological activities, such as kinase inhibition.

Physicochemical and Pharmacokinetic Properties

- Solubility : The difluoromethoxy group balances hydrophilicity and lipophilicity, likely improving solubility over purely aromatic analogs (e.g., dichlorophenyl in ) .

- Metabolic Stability : Difluoromethoxy groups resist cytochrome P450-mediated dealkylation better than methoxy groups, as seen in ’s trifluoromethoxy derivatives .

- Bioavailability: The acetamide linker and imidazolidinone ring may promote passive diffusion across membranes, though steric hindrance from isopropylphenyl could limit absorption.

Q & A

Q. How do fluorinated substituents influence metabolic stability versus off-target effects?

- Experimental Design :

- Isotope Labeling : ¹⁸F radiolabeling to track metabolic pathways.

- CYP450 Inhibition Assays : Fluorine’s electron-withdrawing effects may reduce CYP3A4 metabolism, prolonging half-life .

Q. What advanced purification techniques address low yields in large-scale synthesis?

Q. How can crystallography data resolve polymorphism issues affecting formulation?

- Protocol :

- Polymorph Screening : Solvent/antisolvent crystallization trials (e.g., ethanol/water).

- Thermal Analysis : DSC/TGA to identify stable polymorphs with higher melting points .

Data Contradiction & Reproducibility

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.